molecular formula C28H29N3O5 B2975601 N-(4-ethoxyphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 894562-25-5

N-(4-ethoxyphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2975601
CAS RN: 894562-25-5
M. Wt: 487.556
InChI Key: NMHWHVYKKODNOT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O5 and its molecular weight is 487.556. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including compounds structurally related to N-(4-ethoxyphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide, have been studied for their metabolism in human and rat liver microsomes. These studies have suggested a complex metabolic activation pathway leading to DNA-reactive compounds, with significant intermediates being 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide. The research extends our understanding of the metabolism of such compounds, potentially leading to the development of safer herbicides and insights into their environmental impact (Coleman et al., 2000).

Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide

A novel synthetic route for N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide has been described, showcasing a key intermediate for the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors. This work highlights the importance of such compounds in the development of targeted cancer therapies, offering a potential avenue for further research into N-(4-ethoxyphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide derivatives (Jiang et al., 2011).

Structural Aspects of Salt and Inclusion Compounds

Research on the structural aspects of amide-containing isoquinoline derivatives, which are closely related to the chemical structure of interest, has provided insights into their potential applications in material science, particularly in the formation of gels and crystalline structures. Such studies could pave the way for the development of new materials with unique properties for various industrial applications (Karmakar et al., 2007).

Antimalarial Activity and Quantitative Structure-Activity Relationships

The structure-activity relationship studies of compounds structurally similar to N-(4-ethoxyphenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide have provided valuable insights into the development of new antimalarial drugs. Understanding the correlation between molecular structure and antimalarial potency can significantly contribute to the design of more effective antimalarial agents (Werbel et al., 1986).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-4-36-24-13-8-22(9-14-24)30-27(32)18-31-26-16-25(35-3)10-5-19(26)15-20(28(31)33)17-29-21-6-11-23(34-2)12-7-21/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHWHVYKKODNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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